molecular formula C10H16O B1236807 trans-Chrysanthemal

trans-Chrysanthemal

Cat. No.: B1236807
M. Wt: 152.23 g/mol
InChI Key: NQLKPDBZZUIQGM-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-chrysanthemal is an aldehyde resulting from the formal oxidation of the hydroxy group of (R,R)-chrysanthemol. It is an aliphatic aldehyde, a member of cyclopropanes, an olefinic compound and a monoterpenoid. It derives from a (R,R)-chrysanthemol.

Scientific Research Applications

Biosynthesis in Natural Insecticides

A study by Xu et al. (2017) explored the biosynthesis of trans-chrysanthemic acid in the pyrethrum plant, which is used in natural pyrethrin insecticides. They identified oxidoreductases involved in converting trans-chrysanthemol to trans-chrysanthemal and then to trans-chrysanthemic acid. Their findings demonstrate the potential of metabolic engineering to produce components of natural insecticides in different hosts (Xu et al., 2017).

Synthesis Techniques

Krief et al. (2002) presented a method for the enantioselective synthesis of methyl trans-chrysanthemate, which is a key step in the production of insecticides. Their approach utilized isopropylidenediphenylsulfurane and methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-encoate, showcasing an expeditious synthesis technique (Krief et al., 2002).

Trans-chrysanthemic Acid Production in Tomato Fruit

In 2018, Xu et al. successfully engineered tomato fruits to produce trans-chrysanthemic acid by expressing specific genes from the pyrethrum plant. This study highlighted the possibility of using tomato fruits as an alternative platform for the biosynthesis of this compound, which could have significant implications for the production of natural insecticides (Xu et al., 2018).

Chiral Separation Techniques

Yamamoto et al. (2006) investigated the separation of chrysanthemate isomers, particularly the (1R)-trans form, using high-performance liquid chromatography with chiral stationary phases. This research is crucial for the purification and analysis of these compounds in various applications (Yamamoto et al., 2006).

Chrysanthemum Biotechnology

Teixeira da Silva et al. (2013) discussed the use of transgenic strategies in chrysanthemum breeding, including the introduction of genes to produce novel flower colors and forms, and resistance to various biotic stresses. This research indicates the potential of genetic modification in ornamental horticulture, including aspects related to this compound (Teixeira da Silva et al., 2013).

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h5-6,8-9H,1-4H3/t8-,9-/m1/s1

InChI Key

NQLKPDBZZUIQGM-RKDXNWHRSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C=O)C

SMILES

CC(=CC1C(C1(C)C)C=O)C

Canonical SMILES

CC(=CC1C(C1(C)C)C=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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